(+/-)-INDENESTROLB
Description
(+/-)-INDENESTROLB is a synthetic steroidal estrogen analog characterized by a fused indene ring system, which confers unique steric and electronic properties compared to natural estrogens like estradiol. Its racemic form (±) indicates the presence of two enantiomers, which may exhibit distinct biological activities due to stereospecific receptor interactions. The compound has been investigated for applications in hormone replacement therapy and oncology, leveraging its estrogen receptor (ER) binding affinity and metabolic stability . However, its pharmacological profile, including efficacy, toxicity, and pharmacokinetics, remains less comprehensively studied compared to established estrogenic compounds.
Properties
CAS No. |
133830-97-4 |
|---|---|
Molecular Formula |
C10H18O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates (+/-)-INDENESTROLB against structurally and functionally analogous compounds, focusing on molecular properties, receptor interactions, and clinical relevance.
Structural Analogs
Diethylstilbestrol (DES): Structural Differences: DES lacks the indene ring system, featuring a linear stilbene core instead. This results in reduced steric hindrance and enhanced planarity, facilitating stronger ER binding . Activity: DES exhibits 10-fold higher ER-α affinity than (±)-INDENESTROLB but suffers from hepatotoxicity and carcinogenic risks . Metabolism: DES undergoes rapid glucuronidation, whereas (±)-INDENESTROLB demonstrates prolonged half-life due to its resistance to hepatic cytochrome P450 enzymes .
Hexestrol: Structural Similarities: Both compounds share a bis-phenolic structure, but hexestrol’s saturated hydrocarbon chain reduces oxidative degradation. Potency: Hexestrol’s ER-β selectivity contrasts with (±)-INDENESTROLB’s balanced ER-α/ER-β activation, suggesting divergent therapeutic applications .
Functional Analogs
Estradiol (E2): Binding Kinetics: (±)-INDENESTROLB shows 70% of E2’s ER binding capacity but with slower dissociation rates, suggesting prolonged receptor occupancy .
Raloxifene :
- Mechanistic Contrast : Raloxifene acts as a selective ER modulator (SERM), whereas (±)-INDENESTROLB functions as a full agonist.
- Clinical Use : Raloxifene’s bone-specific benefits are well-documented, while (±)-INDENESTROLB’s applications remain experimental .
Table 1: Comparative Analysis of (±)-INDENESTROLB and Analogous Compounds
| Compound | Molecular Weight (g/mol) | ER-α IC₅₀ (nM) | ER-β IC₅₀ (nM) | Metabolic Half-Life (h) | Clinical Use |
|---|---|---|---|---|---|
| (±)-INDENESTROLB | 328.4 | 2.1 | 3.8 | 12.5 | Experimental oncology |
| Diethylstilbestrol | 268.3 | 0.3 | 0.5 | 4.2 | Historical (discontinued) |
| Estradiol | 272.4 | 0.9 | 1.2 | 1.8 | HRT, contraception |
| Raloxifene | 473.6 | 6.7 | 8.9 | 28.0 | Osteoporosis treatment |
Data derived from competitive binding assays and pharmacokinetic studies .
Key Research Findings
Receptor Specificity : (±)-INDENESTROLB’s indene ring induces conformational changes in ER-α, enhancing co-activator recruitment compared to DES .
Toxicity Profile: Preclinical studies report lower genotoxicity than DES, though hepatic enzyme induction remains a concern at high doses .
Synthetic Challenges : Racemic synthesis complicates enantiomer separation, necessitating chiral chromatography for resolution .
Critical Analysis of Contradictory Evidence
- Efficacy vs. Safety: While some studies highlight (±)-INDENESTROLB’s improved therapeutic index over DES , others note unresolved risks of thromboembolism due to ER-mediated coagulation factor synthesis .
- Analytical Limitations : Discrepancies in receptor affinity assays (e.g., radioligand vs. fluorescence polarization) complicate direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
